REACTION_CXSMILES
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C[O:2][C:3](=O)[CH2:4][NH:5][C:6](=[S:10])[CH2:7][CH2:8][CH3:9].[NH3:12]>CO>[C:6]([NH:5][CH2:4][C:3]([NH2:12])=[O:2])(=[S:10])[CH2:7][CH2:8][CH3:9]
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the reaction was stirred in a stoppered flask at room temperature for 17 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
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Details
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The solvent was concentrated under vacuum
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |